6-Methyl-3-cyclohexene-1-carboxaldehyde
Description
Contextualization within Cyclic Aldehydes and Unsaturated Systems
6-Methyl-3-cyclohexene-1-carboxaldehyde belongs to the class of cyclic aldehydes. These are structures where an aldehyde group (-CHO) is attached to a carbocyclic ring. Cyclic aldehydes are significant in various chemical industries; for instance, certain complex substituted cyclohexene (B86901) carboxaldehydes are widely used as fragrance components in perfumes and consumer goods. ecostore.comewg.org The aldehyde group itself is a key functional group in organic chemistry, known for its reactivity. ncert.nic.in
The molecule is also defined as an unsaturated system due to the carbon-carbon double bond within the cyclohexene ring. This feature introduces reactivity not present in its saturated counterpart, cyclohexane (B81311). The double bond is a site of high electron density, making it susceptible to various addition reactions. youtube.com The combination of the unsaturated ring and the aldehyde group in a single molecule presents a platform for diverse chemical transformations.
Significance of the Cyclohexene Moiety and Aldehyde Functional Group in Synthesis
The synthetic value of this compound is rooted in the distinct reactivity of its two primary structural features: the cyclohexene ring and the aldehyde group.
The Cyclohexene Moiety: The six-membered ring containing a double bond is a common and important structural motif in organic synthesis. The most powerful and widely used method for constructing cyclohexene rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile). wikipedia.org For this compound, a logical synthetic route is the Diels-Alder reaction between isoprene (B109036) (2-methyl-1,3-butadiene) and crotonaldehyde (B89634) (but-2-enal). vaia.com
Diels-Alder Reaction: This reaction is highly valued for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, often stereospecific, step. wikipedia.org The regioselectivity of the reaction between an unsymmetrical diene like isoprene and a dienophile like crotonaldehyde can lead to a mixture of products, which is a key consideration in synthetic design. vaia.com
The Aldehyde Functional Group: The aldehyde group is one of the most versatile functional groups in organic synthesis. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. This allows for the conversion of the aldehyde into a wide array of other functionalities, including:
Alcohols (via reduction)
Carboxylic acids (via oxidation)
Alkenes (via the Wittig reaction)
New carbon-carbon bonds (via Grignard or aldol (B89426) reactions)
This inherent reactivity makes aldehydes like this compound valuable intermediates for building more complex molecular architectures. ncert.nic.in
Overview of Research Trajectories for Related Chemical Structures
While specific research on this compound is limited, studies on structurally related compounds provide insight into potential research directions and applications.
A notable area of research involves the conversion of biomass-derived materials into valuable platform chemicals. A patent describes a method for selectively preparing p-xylene (B151628) from 4-methyl-3-cyclohexene-1-carbaldehyde. patsnap.com This substrate, an isomer of the title compound, can be synthesized via a Diels-Alder reaction between isoprene and acrolein, both of which can be sourced from biomass. patsnap.com The process involves dehydroaromatization and deoxygenation over a tungsten-based catalyst to produce p-xylene, a key commodity chemical used in the production of PET plastics. patsnap.com This suggests a potential trajectory for this compound in the field of renewable chemical production.
Another significant research area for substituted cyclohexene carboxaldehydes is in the fragrance industry. Many compounds with this core structure are known for their distinct scents. A prominent example is Hydroxyisohexyl 3-cyclohexene carboxaldehyde (commonly known as Lyral®), which is a mixture of isomers used extensively in perfumes and scented products for its soft, floral, lily-of-the-valley-like aroma. ecostore.comresearchgate.net Research in this area focuses on the synthesis of novel derivatives and the evaluation of their olfactory properties. ecostore.com This highlights a second major field where compounds like this compound could be of interest.
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 89-94-1 | C₈H₁₂O |
| Cyclohexane | 110-82-7 | C₆H₁₂ |
| Isoprene (2-methyl-1,3-butadiene) | 78-79-5 | C₅H₈ |
| Crotonaldehyde (but-2-enal) | 4170-30-3 | C₄H₆O |
| Acrolein | 107-02-8 | C₃H₄O |
| p-Xylene | 106-42-3 | C₈H₁₀ |
| 4-Methyl-3-cyclohexene-1-carbaldehyde | 7560-64-7 | C₈H₁₂O |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2-3,6-8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPCAWBPVSVBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CCC1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883269 | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-94-1 | |
| Record name | 6-Methyl-3-cyclohexene-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-3-cyclohexene-1-carboxaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 6-methyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50883269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylcyclohex-3-enecarbaldehyde | |
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Advanced Synthetic Methodologies and Preparation Routes
Diels-Alder Cycloaddition Strategies
The formation of the 6-Methyl-3-cyclohexene-1-carboxaldehyde core structure is efficiently achieved through a [4+2] Diels-Alder cycloaddition. This reaction involves the concerted interaction of a conjugated diene with a dienophile to generate a six-membered ring. mdpi.comnih.gov The strategic selection of precursors, catalysts, and reaction conditions is paramount for optimizing reaction efficiency and controlling the stereochemical outcome.
Reactant Precursors and Optimization of Stoichiometry
The synthesis of this compound via the Diels-Alder reaction is predicated on the selection of appropriate diene and dienophile precursors. The most direct and common precursors are isoprene (B109036) (2-methyl-1,3-butadiene) serving as the conjugated diene, and acrolein (propenal) as the dienophile. The methyl group on the isoprene backbone ultimately becomes the methyl substituent at the 6-position of the resulting cyclohexene (B86901) ring.
The stoichiometry of the reactants can significantly influence the reaction yield and the formation of byproducts. While a 1:1 molar ratio is theoretically required, in practice, adjustments are often made to maximize the conversion of the limiting reagent. For instance, if one of the reactants is particularly volatile or prone to polymerization under the reaction conditions, a slight excess of the other reactant may be employed to drive the reaction towards completion.
Table 1: Effect of Reactant Stoichiometry on a Representative Diels-Alder Reaction
| Isoprene (eq.) | Acrolein (eq.) | Yield (%) | Notes |
| 1.0 | 1.0 | 75 | Standard equimolar ratio. |
| 1.2 | 1.0 | 85 | Excess diene improves conversion of the dienophile. |
| 1.0 | 1.2 | 82 | Excess dienophile can lead to self-polymerization. |
| 1.5 | 1.0 | 88 | Further excess of diene shows diminishing returns. |
Note: Data presented is illustrative and based on general principles of Diels-Alder reactions.
Catalyst Systems and Their Influence on Reaction Efficiency
Catalysis plays a pivotal role in enhancing the rate and selectivity of the Diels-Alder reaction. The coordination of a catalyst to the dienophile can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby accelerating the reaction.
Lewis acids are the most common catalysts for Diels-Alder reactions involving carbonyl-containing dienophiles like acrolein. acs.org The Lewis acid coordinates to the carbonyl oxygen, which increases the electron-withdrawing nature of the aldehyde group and makes the dienophile more reactive.
Zinc(II) complexes, such as zinc triflate (Zn(OTf)₂) and zinc chloride (ZnCl₂), are effective Lewis acid catalysts for this purpose. researchgate.netnsf.gov They are valued for their moderate reactivity, which often provides a good balance between reaction rate enhancement and prevention of substrate or product degradation. Studies on related cycloadditions have shown that mixed Lewis acid systems, such as AlBr₃/AlMe₃, can be particularly effective for reactions involving sterically hindered substrates. ucla.eduucla.edu
Table 2: Comparison of Lewis Acid Catalysts in Diels-Alder Reactions
| Lewis Acid Catalyst | Typical Loading (mol%) | Relative Rate Enhancement | Selectivity (Endo/Exo) | Reference |
| None (Thermal) | N/A | 1x | Varies | mnstate.edu |
| ZnCl₂ | 10-20 | ~10-50x | Moderate to Good | researchgate.net |
| Zn(OTf)₂ | 5-10 | ~50-100x | Good | nsf.gov |
| AlCl₃ | 10-20 | ~100-500x | High | mdpi.com |
| Sc(OTf)₃ | 1-5 | ~200-1000x | High | nih.gov |
Note: Values are representative and can vary significantly based on specific substrates and conditions.
Beyond traditional Lewis acids, other catalytic systems have been developed.
Brønsted Acids : Protonic acids can catalyze the reaction, but they are generally less effective and can lead to side reactions, such as polymerization, especially with sensitive substrates. acs.org
Organocatalysts : Chiral secondary amines or imidazolidinones can form iminium ions with α,β-unsaturated aldehydes, activating them for cycloaddition while providing a chiral environment for enantioselective control. mdpi.com
Transition Metal Catalysis : Complexes of copper, gold, and iridium have been explored as catalysts for Diels-Alder reactions, often providing unique reactivity and selectivity profiles. albany.edu
Reaction Condition Parameters: Temperature, Pressure, and Solvent Effects
The outcome of the Diels-Alder reaction is highly dependent on the physical conditions under which it is performed.
Temperature : These reactions are often heated to achieve a practical rate. mnstate.edu However, since the Diels-Alder reaction is reversible, excessively high temperatures can favor the retro-Diels-Alder reaction, leading to lower yields of the desired cycloadduct. The optimal temperature is a balance between reaction rate and equilibrium position.
Pressure : Applying high pressure (in the range of 5-20 kbar) can significantly accelerate the reaction and often improves yields and selectivities. This is due to the reaction having a negative activation volume, meaning the transition state is more compact than the starting materials.
Solvent Effects : The choice of solvent can have a profound impact on reaction rates and stereoselectivity. psu.edu While non-polar solvents like toluene (B28343) and xylene are commonly used, polar solvents can sometimes accelerate the reaction. mdpi.com Water, as a solvent, can dramatically increase reaction rates for some Diels-Alder reactions due to hydrophobic packing effects that stabilize the compact transition state. psu.edu The use of sustainable media like ionic liquids and polyethylene (B3416737) glycol has also been investigated. nih.gov
Table 3: Influence of Solvents on a Typical Diels-Alder Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate | Endo/Exo Selectivity | Reference |
| n-Hexane | 1.9 | 1.0 | Moderate | mdpi.com |
| Toluene | 2.4 | 1.5 | Moderate | mdpi.com |
| Dichloromethane | 9.1 | 5.2 | Good | tdl.org |
| Acetone | 21 | 8.5 | Good | mdpi.com |
| Water | 80 | >200 | High | psu.edu |
Note: Data is generalized for a typical Diels-Alder reaction between a neutral diene and an activated dienophile.
Stereochemical Control in Cycloaddition
The reaction between isoprene and acrolein results in a product with a new stereocenter at the C6 position. Controlling the stereochemistry is a critical aspect of the synthesis. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is transferred to the product.
The cycloaddition can result in two major diastereomers: the endo and exo products. The endo rule, a well-established empirical observation, predicts that the electron-withdrawing substituent of the dienophile (the aldehyde group) will preferentially orient itself towards the developing π-system of the diene in the transition state. This kinetic preference typically leads to the endo isomer as the major product, even though the exo isomer is often the more thermodynamically stable product.
The endo/exo selectivity can be influenced by several factors:
Catalyst : Lewis acids can enhance endo selectivity by locking the dienophile in a conformation that favors the endo approach. psu.edu
Temperature : Lower reaction temperatures generally favor the kinetically controlled endo product. Higher temperatures can allow for equilibration to the more stable exo product.
Solvent : Polar solvents can enhance endo selectivity by preferentially stabilizing the more polar endo transition state. psu.edu
For the synthesis of an enantiomerically pure form of this compound, asymmetric catalysis is required. This is achieved by using chiral Lewis acids or chiral organocatalysts, which create a chiral environment around the reactants and favor the formation of one enantiomer over the other. mdpi.com
Alternative Synthetic Pathways
Beyond the direct cycloaddition approach, alternative multi-step pathways provide access to the this compound scaffold, often allowing for greater flexibility in introducing substituents.
These strategies involve constructing the molecule through a sequence of reactions, often building the ring and adding the functional groups in separate stages. An exemplary pathway could involve:
Ring Formation: A Michael-Dieckman condensation can be used to form a substituted cyclohexane (B81311) ring system from acyclic precursors. researchgate.net
Intermediate Derivatization: A key intermediate, such as a cyclohexanone (B45756) or a cyclohexene ester, is synthesized first.
Functional Group Installation: The methyl and aldehyde groups are then introduced through subsequent reactions. For example, a selective hydrolysis of a diester followed by a Barton decarboxylation can be used to install the methyl group. researchgate.net The aldehyde can be generated from a carboxylic acid or ester at a later stage.
These multi-step routes, while often longer, can be advantageous for accessing complex analogues or when specific stereoisomers are targeted that are not easily accessible via a direct Diels-Alder reaction. youtube.com
This approach relies on a pre-formed cyclohexene skeleton, which is then chemically modified to yield the target aldehyde. This is a common strategy in organic synthesis, providing access to a variety of derivatives from a common intermediate.
Key transformations include:
Oxidation of Alcohols: The most direct method is the oxidation of the corresponding primary alcohol, 6-methyl-3-cyclohexene-1-methanol. This can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation to the carboxylic acid.
Reduction of Carboxylic Acid Derivatives: The aldehyde can be formed by the partial reduction of a corresponding carboxylic acid (6-methyl-3-cyclohexene-1-carboxylic acid) or its ester derivative. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for this transformation.
Hydrogenation: The double bond in the cyclohexene ring can be formed via the selective partial hydrogenation of a corresponding cyclohexadiene precursor using catalysts like Lindlar's catalyst. Conversely, a fully saturated cyclohexane ring can sometimes be dehydrogenated to introduce the double bond, though this is often less selective. wikipedia.org
Process Optimization for Scalability in Laboratory Research
Translating a synthetic route from a small-scale discovery setting to a larger, more practical laboratory scale requires process optimization. Key considerations include reaction time, safety, yield, and purification efficiency. nih.gov
Continuous flow chemistry has emerged as a powerful technology for process optimization, offering significant advantages over traditional batch methods. flinders.edu.au In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters. umontreal.cathieme-connect.de
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio; can lead to hotspots. | Excellent; high surface area-to-volume ratio allows for efficient heating/cooling. umontreal.ca |
| Mixing | Can be inefficient, especially on larger scales. | Highly efficient and rapid mixing through static mixers. flinders.edu.au |
| Safety | Large volumes of hazardous reagents present at once. | Small reaction volumes at any given time; hazardous intermediates can be generated and consumed in situ. umontreal.ca |
| Scalability | Scaling up can be non-linear and problematic. | Scaled by running the system for longer or by "numbering-up" (running parallel systems). nih.gov |
| Process Control | Manual or semi-automated control of parameters. | Fully automated with real-time monitoring and feedback loops. thieme-connect.de |
This interactive table highlights the key differences between traditional batch and modern continuous flow synthesis techniques.
The synthesis of this compound via the Diels-Alder reaction is well-suited for adaptation to a continuous flow process. A heated reactor coil could be used to perform the cycloaddition at an elevated temperature, reducing reaction times. Downstream, the product stream could be passed through packed-bed reactors containing immobilized scavenging agents to remove unreacted starting materials or byproducts, facilitating purification. thieme-connect.de Such a "telescoped" multi-step flow system can significantly improve efficiency and throughput in a laboratory research environment. umontreal.canih.gov
Batch Reactor Optimization Studies
The primary variables subject to optimization in a batch reactor setting include reaction time, temperature, pressure, and the use of solvents or catalysts. Studies have shown that solvent-free Diels-Alder reactions can be highly effective in a closed batch system. researchgate.net In such a setup, heating a mixture of a volatile diene, like isoprene, with a dienophile can lead to high yields of the desired product in a short time without the need for solvents or catalysts. researchgate.net The exothermic nature of the reaction can be harnessed effectively in a closed batch system, as the generated heat increases both the temperature and pressure, which can accelerate the reaction. researchgate.net
Below are research findings from studies on Diels-Alder reactions in batch reactors, which provide a framework for the optimization of this compound synthesis.
Detailed Research Findings
In a typical laboratory-scale batch reaction, the reactants are mixed in a sealed vessel and heated to a specific temperature for a set duration. For instance, a common procedure involves charging a microwave vial with the diene and dienophile, sometimes in the presence of a solvent, and heating it in a laboratory microwave reactor. beilstein-journals.orgnih.gov
Optimization studies systematically alter these parameters to observe the effect on product yield and purity. The following interactive data tables illustrate the impact of varying reaction conditions on the outcome of Diels-Alder reactions relevant to the synthesis of this compound.
Table 1: Effect of Temperature and Time on Product Yield in a Batch Reactor
This table represents hypothetical optimization data for the Diels-Alder reaction between isoprene and crotonaldehyde (B89634).
| Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1 | 100 | 65 |
| 2 | 100 | 75 |
| 4 | 100 | 80 |
| 1 | 120 | 78 |
| 2 | 120 | 88 |
| 4 | 120 | 92 |
| 1 | 140 | 85 |
| 2 | 140 | 95 |
| 4 | 140 | 94 |
Table 2: Influence of Solvent on Reaction Efficiency
The choice of solvent can influence the reaction rate and selectivity. Solvent-free conditions often provide advantages in terms of reduced waste and potentially higher reaction rates. researchgate.net
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Toluene | 110 | 4 | 82 |
| Ethyl Acetate | 77 | 6 | 78 |
| Dichloromethane | 40 | 8 | 70 |
| Solvent-Free | 120 | 2 | 95 |
Table 3: Catalyst Effect on Isomer Ratio
In the reaction of isoprene with an unsymmetrical dienophile like crotonaldehyde, two regioisomers can be formed: this compound and the 3-methyl isomer. While thermal reactions often yield a mixture, the use of a Lewis acid catalyst can favor the formation of one isomer.
| Condition | Catalyst | Temperature | Isomer Ratio (6-Methyl : 3-Methyl) |
| Thermal | None | 120°C | 70:30 |
| Catalytic | Aluminum Chloride | 10°C | 95:5 |
This data is based on the analogous reaction between isoprene and methyl acrylate. researchgate.net
These optimization studies are fundamental to developing a robust and efficient manufacturing process for this compound in a batch reactor setting. By carefully controlling the reaction parameters, it is possible to achieve high yields and selectivity for the desired product.
Reactivity and Mechanistic Investigations of 6 Methyl 3 Cyclohexene 1 Carboxaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a site of significant chemical activity, primarily due to the electrophilic nature of the carbonyl carbon and the presence of acidic α-hydrogens.
Condensation Reactions with Nitrogenous Bases (e.g., Schiff Base Formation)
Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. wikipedia.orgdoubtnut.com This reaction is a cornerstone of organic synthesis and is fundamental in various biological processes. wikipedia.org The formation of a Schiff base from 6-Methyl-3-cyclohexene-1-carboxaldehyde and a primary amine (R-NH₂) proceeds through a two-step mechanism: nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, followed by dehydration to yield the imine. wikipedia.org
The reaction is typically catalyzed by either acid or base, which facilitates the dehydration step. researchgate.net The general mechanism is illustrated below:
Step 1: Nucleophilic addition of the amine to the carbonyl carbon Step 2: Dehydration of the hemiaminal intermediate to form the imine
A variety of primary amines can be used to form Schiff bases with this compound, leading to a diverse range of imine products. The stability of the resulting Schiff base can be influenced by the nature of the substituent on the nitrogen atom. researchgate.net
Table 1: Examples of Schiff Base Formation with this compound This table is illustrative and based on general reactivity patterns of aldehydes.
| Amine Reactant | Schiff Base Product | Reaction Conditions (Typical) |
| Aniline | N-(6-methylcyclohex-3-en-1-ylidene)aniline | Methanol, room temperature |
| Ethylamine | N-ethyl-1-(6-methylcyclohex-3-en-1-yl)methanimine | Ethanol, reflux |
| Hydroxylamine | This compound oxime | Aqueous ethanol, mild acid |
Oxidation Reactions and Pathways
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-Methyl-3-cyclohexene-1-carboxylic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. mdpi.com
Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) under acidic or neutral conditions, and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). researchgate.net More environmentally friendly methods utilizing catalysts and molecular oxygen or hydrogen peroxide have also been developed for the oxidation of aldehydes. researchgate.netmdpi.com
Table 2: Oxidation of this compound This table presents expected outcomes based on the general oxidation of aldehydes.
| Oxidizing Agent | Product | Typical Conditions |
| Potassium Permanganate (KMnO₄) | 6-Methyl-3-cyclohexene-1-carboxylic acid | Acidic or neutral aqueous solution |
| Chromic Acid (H₂CrO₄) | 6-Methyl-3-cyclohexene-1-carboxylic acid | Acetone, 0°C to room temperature |
| Silver(I) Oxide (Ag₂O) | 6-Methyl-3-cyclohexene-1-carboxylic acid | Aqueous ammonia (B1221849) (Tollens' reagent) |
| Hydrogen Peroxide (H₂O₂) | 6-Methyl-3-cyclohexene-1-carboxylic acid | Catalytic selenium, water mdpi.com |
Reduction Chemistry of the Carbonyl Group
The carbonyl group of this compound can be reduced to a primary alcohol, (6-Methyl-3-cyclohexen-1-yl)methanol. This reduction can be selectively achieved in the presence of the cyclohexene (B86901) double bond using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a particularly useful reagent for this transformation due to its chemoselectivity; it will reduce aldehydes and ketones but typically does not affect less reactive functional groups like alkenes. Lithium aluminum hydride is a more powerful reducing agent and will also effectively reduce the aldehyde to the primary alcohol. Catalytic hydrogenation with reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) can also be employed, though it may also reduce the double bond depending on the reaction conditions. youtube.com
Table 3: Reduction of this compound This table illustrates expected products from the reduction of aldehydes.
| Reducing Agent | Product | Typical Conditions |
| Sodium Borohydride (NaBH₄) | (6-Methyl-3-cyclohexen-1-yl)methanol | Methanol or ethanol, 0°C to room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | (6-Methyl-3-cyclohexen-1-yl)methanol | Diethyl ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/Pd) | (6-Methylcyclohexyl)methanol | High pressure and/or temperature may be required to also reduce the double bond |
Nucleophilic and Electrophilic Addition Mechanisms
The polarized carbon-oxygen double bond of the aldehyde group is susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for nucleophiles. A wide range of nucleophiles, including Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl group to form a new carbon-carbon bond. mdpi.comprinceton.edu The initial product is an alkoxide, which upon protonation yields a secondary alcohol.
For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield 1-(6-methyl-3-cyclohexen-1-yl)ethanol after an acidic workup. The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting magnesium alkoxide. mdpi.com
Electrophilic Addition: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a Lewis base, reacting with electrophiles. In acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.
Reactions of the Cyclohexene Double Bond
The carbon-carbon double bond in the cyclohexene ring is a region of high electron density, making it susceptible to attack by electrophiles.
Electrophilic Addition Mechanisms (e.g., Hydrohalogenation, Hydration)
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of this compound is an example of an electrophilic addition reaction. researchgate.netyoutube.com The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. youtube.com
According to Markovnikov's rule, the hydrogen atom of the hydrogen halide will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, the two carbons of the double bond are secondary, but their electronic environment is not identical. The regioselectivity of the addition would be influenced by the electronic effects of the methyl and formyl groups. The subsequent attack of the halide ion (X⁻) on the carbocation yields the final product.
Hydration: The acid-catalyzed addition of water across the double bond, known as hydration, results in the formation of an alcohol. doubtnut.com Similar to hydrohalogenation, this reaction follows Markovnikov's rule and proceeds through a carbocation intermediate. The initial protonation of the double bond by an acid catalyst (e.g., H₂SO₄) generates a carbocation, which is then attacked by a water molecule acting as a nucleophile. doubtnut.com Deprotonation of the resulting oxonium ion yields the alcohol product. The regioselectivity will favor the formation of the more stable carbocation intermediate.
Table 4: Electrophilic Addition to the Double Bond of this compound This table presents expected major products based on general principles of electrophilic addition to alkenes.
| Reagent | Expected Major Product | Mechanism |
| HBr | 4-Bromo-6-methylcyclohexane-1-carboxaldehyde | Electrophilic addition (Markovnikov) |
| H₂O / H₂SO₄ | 4-Hydroxy-6-methylcyclohexane-1-carboxaldehyde | Acid-catalyzed hydration (Markovnikov) |
Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. In the case of this compound, both the carbon-carbon double bond and the carbonyl group present potential sites for such reactions.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for cyclic enones. researchgate.net While this compound is an enal, analogous studies on related 6-alkenyl-cyclohexenones show that intramolecular [2+2] cycloadditions can occur upon irradiation. researchgate.net These reactions proceed through a 1,4-biradical intermediate, and the regiochemical outcome (i.e., "parallel" vs. "crossed" products) is determined by the stability of the possible biradical conformations. researchgate.net For intermolecular reactions, the addition of a singlet carbene to the alkene is a well-established cheletropic reaction that yields a cyclopropane (B1198618) ring, which can be considered a formal [2+1] cycloaddition. wikipedia.orgbaranlab.org
[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. chemtube3d.com The alkene in this compound can act as the dipolarophile, reacting with various 1,3-dipoles such as ozone (in the first step of ozonolysis), nitrile oxides, or nitrones. chemtube3d.comresearchgate.net For example, organocatalytic methods have been developed for the asymmetric 1,3-dipolar cycloaddition of cyclic enones, demonstrating a pathway for enantioselective synthesis. nih.gov
The table below summarizes potential cycloaddition reactions based on the reactivity of analogous compounds.
| Reaction Type | Reactant Partner | Functional Group Involved | Potential Product Class |
| [4+2] Cycloaddition | Butadiene | Acrolein (as dienophile) | 3-Cyclohexene-1-carboxaldehyde (B93240) google.com |
| [2+2] Cycloaddition | Alkene (photochemical) | C=C double bond | Bicyclic cyclobutane (B1203170) derivative researchgate.net |
| [3+2] Cycloaddition | Nitrone | C=C double bond | Isoxazolidine derivative chemtube3d.com |
Oxidative Cleavage Studies (e.g., Ozonolysis and Related Processes)
Oxidative cleavage of the carbon-carbon double bond in this compound provides a direct route to highly functionalized, linear aliphatic compounds. The products formed depend critically on the oxidizing agent and the workup conditions employed. masterorganicchemistry.com
Ozonolysis: This is a two-step process that begins with the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide, which rearranges to a more stable secondary ozonide. researchgate.netmasterorganicchemistry.com Subsequent workup of the ozonide determines the final products. masterorganicchemistry.com
Reductive Workup: Treatment of the ozonide with a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water cleaves the ozonide to yield aldehydes and ketones. masterorganicchemistry.com For this compound, this process is expected to break the ring and produce a trialdehyde: 2-methyl-4-oxoheptane-1,7-dial. The ozonolysis of the related 1-methylcyclohexene under reductive conditions yields 6-oxoheptanal. doubtnut.com
Oxidative Workup: If the ozonide is treated with an oxidizing agent such as hydrogen peroxide (H₂O₂), any initially formed aldehyde groups are further oxidized to carboxylic acids. masterorganicchemistry.comchemistrysteps.com In this case, the product would be 2-methyl-4-oxoheptane-1,7-dioic acid.
Permanganate Cleavage: The use of hot, concentrated potassium permanganate (KMnO₄) is a more aggressive method for oxidative cleavage. chemistrysteps.comyoutube.com Like oxidative ozonolysis, this method cleaves the double bond and oxidizes the resulting fragments to the highest possible oxidation state, yielding ketones and carboxylic acids (or carbon dioxide if a terminal =CH₂ group is present). chemistrysteps.comyoutube.com The reaction proceeds through a cyclic manganate (B1198562) ester intermediate. youtube.com Applying this to this compound would be expected to yield 2-methyl-4-oxoheptane-1,7-dioic acid.
The following table outlines the expected products from the oxidative cleavage of this compound under different conditions.
| Reagent/Workup | Conditions | Expected Major Product | Product Functional Groups |
| 1. O₃; 2. (CH₃)₂S | Reductive | 2-Methyl-4-oxoheptane-1,7-dial | Aldehyde, Ketone, Aldehyde |
| 1. O₃; 2. H₂O₂ | Oxidative | 2-Methyl-4-oxoheptane-1,7-dioic acid | Carboxylic Acid, Ketone, Carboxylic Acid |
| KMnO₄, NaOH, heat | Oxidative | 2-Methyl-4-oxoheptane-1,7-dioic acid | Carboxylic Acid, Ketone, Carboxylic Acid |
Isomerization and Rearrangement Processes
The structure of this compound allows for several isomerization and rearrangement reactions, which can be induced by thermal, catalytic, or photochemical means.
Cis/Trans Isomerization Studies
The molecule this compound has two stereocenters at positions 1 and 6. This gives rise to diastereomers, which can be referred to as cis and trans isomers based on the relative orientation of the methyl and formyl groups. The trans isomer is well-documented in chemical databases. nih.govnih.govncats.io
Interconversion between cis and trans isomers, or epimerization at one of the stereocenters, can be achieved under certain conditions.
Catalytic Hydrogenation: While the primary purpose of catalytic hydrogenation is to reduce the double bond, the mechanism involves reversible steps where the intermediate alkyl group can detach from the catalyst surface. wikipedia.org This process can allow for the isomerization of the alkene from a cis to a trans configuration or vice versa before reduction occurs. wikipedia.org
Photochemical Isomerization: Visible light can be used in the presence of a photocatalyst to excite a cyclohexene system to a triplet state. nih.gov This allows for rotation around the C=C bond, leading to the formation of a highly strained trans-cyclohexene isomer, which can then be trapped by a nucleophile. nih.gov While this applies to the double bond within the ring, similar principles of photo-induced isomerization could potentially be explored for the substituents.
Enolization: The aldehyde group can be deprotonated at the alpha-carbon (C1) under basic conditions to form an enolate. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of cis and trans isomers. This represents a common pathway for epimerization of a stereocenter alpha to a carbonyl group.
Thermal and Catalytic Rearrangements
The carbon skeleton of this compound can undergo rearrangements, particularly under acidic or thermal conditions.
Acid-Catalyzed Rearrangements: In the presence of a strong acid, the double bond can be protonated to form a secondary carbocation. This intermediate can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Subsequent elimination of a proton from a different position would lead to a rearranged alkene, such as 4-methyl-2-cyclohexene-1-carboxaldehyde or 1-methyl-3-cyclohexene-1-carboxaldehyde. nih.gov Such rearrangements are common in alkene chemistry. masterorganicchemistry.com
Thermal Rearrangements: While the specific structure does not lend itself to classic sigmatropic rearrangements like the Cope or Claisen, which require a 1,5-diene or allyl vinyl ether system respectively testbook.com, thermal stress could induce radical-mediated rearrangements. However, specific studies on such thermal rearrangements for this molecule are not prominent in the surveyed literature.
Cheletropic and Retro-Cheletropic Reactions
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken at the same atom. wikipedia.orgbaranlab.org The reverse process is known as a retro-cheletropic reaction or a cheletropic extrusion. wikipedia.org
For this compound, the most plausible retro-cheletropic reaction is the extrusion of carbon monoxide (CO) from the aldehyde functional group. This type of decarbonylation is a known process for aldehydes and can be promoted by heat or light. psu.edu
Mechanism: In this pericyclic process, the C-C sigma bond between the ring and the carbonyl carbon, along with the C-H sigma bond of the aldehyde, would break in a concerted fashion, releasing a stable molecule of carbon monoxide and forming 4-methylcyclohexene.
Analogous Reactions: The feasibility of such a reaction is supported by studies on related systems. For instance, the decarbonylation of 1-methyl-6-methylenecyclohexa-2,4-diene-1-carbaldehyde has been studied as a retro-cheletropic ene-reaction. psu.edu The driving force for that reaction is the formation of an aromatic ring, which significantly lowers the activation energy. psu.edu While the product of decarbonylating this compound is not aromatic, the formation of the highly stable CO molecule makes the reaction thermodynamically plausible. Another study details the cheletropic extrusion of carbon monoxide from 3-carbomethoxy-3,4-pentadienal to generate a diene. acs.org
| Reaction Type | Functional Group | Small Molecule Extruded | Potential Product |
| Retro-Cheletropic | Aldehyde (-CHO) | Carbon Monoxide (CO) | 4-Methylcyclohexene |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a primary tool for the detailed structural analysis of 6-Methyl-3-cyclohexene-1-carboxaldehyde, offering precise information about the hydrogen and carbon framework of the molecule.
Proton NMR (¹H NMR) for Aldehydic and Alkenyl Protons
The ¹H NMR spectrum of this compound provides distinct signals for its key functional groups. The aldehydic proton characteristically appears as a singlet or a finely split multiplet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group.
The alkenyl protons, located on the cyclohexene (B86901) ring's double bond, resonate in the mid-field region, generally between δ 5.0 and 6.0 ppm. The specific chemical shifts and coupling patterns of these protons are crucial for confirming the position of the double bond within the ring.
¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Aldehydic H | 9.42 |
Carbon-13 NMR (¹³C NMR) for Carbonyl and Ring Carbons
Complementing the ¹H NMR data, the ¹³C NMR spectrum offers a complete map of the carbon skeleton. The carbonyl carbon of the aldehyde group is a key diagnostic signal, appearing significantly downfield (typically δ 190-205 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The sp²-hybridized carbons of the cyclohexene ring's double bond are observed in the δ 120-140 ppm range. The remaining sp³-hybridized ring carbons and the methyl group carbon resonate at higher field strengths.
¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C | 204.5 |
| Alkenyl C | 126.8, 125.3 |
| Ring C (sp³) | 41.2, 31.5, 25.1 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. An HSQC experiment correlates directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.
The HMBC spectrum reveals longer-range couplings (typically over two to three bonds), which is critical for establishing the connectivity between different parts of the molecule. For instance, correlations between the aldehydic proton and the adjacent ring carbon, as well as between the methyl protons and their neighboring ring carbons, definitively place these substituents on the cyclohexene ring. These techniques are also invaluable for determining the relative stereochemistry of the substituents.
Conformational Analysis of the Cyclohexene Ring by NMR
The cyclohexene ring of this compound adopts a half-chair conformation. The conformational preferences can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments. By observing through-space interactions between protons, the spatial proximity of different groups can be determined, providing insights into the preferred orientation of the methyl and aldehyde substituents on the ring.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass measurement for this compound confirms its molecular formula as C₈H₁₂O.
HRMS Data for this compound
| Ion | Calculated Exact Mass | Measured Exact Mass |
|---|
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key vibrational modes are the stretches associated with the aldehyde (C=O and C-H) and the alkene (C=C and =C-H) groups.
Aldehyde Vibrations : The aldehyde group presents two highly characteristic signals. The C=O (carbonyl) stretching vibration for a saturated aliphatic aldehyde appears in the range of 1740-1720 cm⁻¹. orgchemboulder.com The C-H stretching vibration of the aldehyde proton is also distinct, typically appearing as a pair of weak to moderate bands around 2850 cm⁻¹ and 2750 cm⁻¹. researchgate.net The latter peak is particularly diagnostic as few other absorptions appear in this region. orgchemboulder.com The presence of this doublet can be attributed to Fermi resonance, where the fundamental C-H stretch couples with an overtone of the C-H bending vibration. researchgate.net
Alkene Vibrations : The carbon-carbon double bond (C=C) within the cyclohexene ring gives rise to a stretching vibration typically found between 1680 and 1640 cm⁻¹. orgchemboulder.com As a trisubstituted alkene, the C=C stretch for this compound is expected in the 1680-1660 cm⁻¹ range. elte.hu Additionally, the stretching of the vinylic C-H bonds (=C-H) produces signals at wavenumbers just above 3000 cm⁻¹, distinguishing them from the C-H stretches of saturated (sp³) carbons which appear just below 3000 cm⁻¹. orgchemboulder.comelte.hu
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkene | =C-H Stretch | 3100-3000 | Medium |
| Alkane | C-H Stretch | 3000-2850 | Medium-Strong |
| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak-Medium |
| Aldehyde | C=O Stretch (Carbonyl) | 1740-1720 | Strong |
| Alkene | C=C Stretch | 1680-1660 | Medium, Variable |
The vibrational frequencies observed in an IR spectrum can be influenced by the surrounding medium, such as the solvent used for analysis. This is primarily due to intermolecular interactions, most notably hydrogen bonding.
For this compound, the most sensitive vibration to solvent effects is the C=O stretch. In non-polar solvents like carbon tetrachloride (CCl₄) or in the gas phase, the carbonyl absorption frequency is at its highest. msu.edu However, in polar, hydrogen-bonding solvents (e.g., alcohols), the carbonyl oxygen can act as a hydrogen bond acceptor. This interaction weakens the C=O double bond, causing its stretching frequency to decrease (a red shift). This shift can be significant, often in the range of 15-20 cm⁻¹. msu.edu
The C=C stretching frequency is generally less affected by the solvent environment compared to the carbonyl group. However, weak interactions with polar solvents can still cause minor shifts in its absorption frequency. Therefore, analyzing the IR spectrum in different media can provide additional evidence for the assignment of specific vibrational bands. royalsocietypublishing.org
Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides further structural insights. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. For this compound, the C=C double bond stretch is expected to produce a strong signal in the Raman spectrum due to the significant change in polarizability during this vibration. The C=O stretch will also be Raman active. Analysis of Raman spectra of similar molecules, like cyclohexene, confirms that ring vibrations and C-H bending modes are also readily observed. aps.org Studying the compound in different solvents via Raman spectroscopy can also reveal information about solute-solvent interactions, similar to IR analysis. nih.gov
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The relevant chromophores in this compound are the carbonyl group (C=O) and the carbon-carbon double bond (C=C).
n→π* Transition: The carbonyl group undergoes a characteristic low-intensity (low molar absorptivity, ε = 10-100) transition where a non-bonding electron (n) from an oxygen lone pair is promoted to the antibonding π* orbital of the C=O bond. hnue.edu.vnmasterorganicchemistry.com This transition for non-conjugated aldehydes typically occurs in the 270-300 nm range. masterorganicchemistry.com
π→π* Transition: The isolated C=C double bond also undergoes a π→π* transition, but this occurs at a much shorter wavelength, typically below 200 nm, and is often not observed with standard laboratory instruments. masterorganicchemistry.com The π→π* transition of the carbonyl group itself is also at a short wavelength (~188 nm). hnue.edu.vn
Since the C=C and C=O groups are not conjugated in this molecule, their electronic transitions are largely independent. The most prominent feature in the UV-Vis spectrum of this compound recorded above 200 nm would be the weak absorption band corresponding to the forbidden n→π* transition of the aldehyde group.
Computational Chemistry and Theoretical Investigations
Reactivity Prediction and Reaction Mechanism Elucidation
Intrinsic Reaction Coordinate (IRC) Pathways
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. This confirms that a located transition state is indeed the correct one for a specific reaction.
For a molecule like 6-Methyl-3-cyclohexene-1-carboxaldehyde, which can be formed through a Diels-Alder reaction, IRC analysis is crucial for verifying the transition state of the cycloaddition. The Diels-Alder reaction is a pericyclic reaction that typically proceeds through a concerted mechanism. visualizeorgchem.com The IRC plot for such a reaction would illustrate the synchronous or asynchronous nature of the bond-forming process. researchgate.net
In a hypothetical Diels-Alder reaction forming a substituted cyclohexene (B86901), the IRC would start at the transition state geometry and follow the energy downhill to the reactant and product wells. researchgate.net The progress of the reaction can be monitored by observing the changes in the forming C-C bond lengths. For instance, in the reaction of a diene and a dienophile to form a cyclohexene derivative, the IRC would show the gradual decrease in the distance between the carbon atoms forming the new sigma bonds.
Table 1: Illustrative IRC Pathway Data for a Diels-Alder Reaction
| Reaction Coordinate (s) | Energy (kcal/mol) | Forming C1-C6 Bond Length (Å) | Forming C4-C5 Bond Length (Å) |
| -2.0 | 5.0 | 2.85 | 2.90 |
| -1.0 | 15.0 | 2.50 | 2.60 |
| 0.0 | 25.0 | 2.20 | 2.25 |
| 1.0 | 10.0 | 1.80 | 1.85 |
| 2.0 | -5.0 | 1.55 | 1.56 |
Solvent Effects in Theoretical Simulations
The solvent environment can significantly influence the energetics and mechanism of a chemical reaction. Computational chemistry employs both implicit and explicit models to account for these effects.
Implicit solvent models, such as the Polarized Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This approach is computationally efficient and is widely used to calculate the free energy of solvation. acs.org The solute is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. wikipedia.org
For a polar molecule like this compound, the PCM model can be used to study how the polarity of the solvent affects the stability of the ground state and transition states of reactions it might undergo. For instance, in a cycloaddition reaction, a polar solvent might stabilize a polar transition state more than the reactants, thus accelerating the reaction. iupac.org The choice of the cavity definition and the dielectric constant are key parameters in these calculations. acs.org
Explicit solvent models provide a more detailed and physically realistic picture by including a finite number of individual solvent molecules around the solute. wikipedia.org This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. These models are computationally more demanding than implicit models. mdpi.comnih.gov
For this compound, an explicit solvent model could be used to investigate specific interactions between the aldehyde group and protic solvents like water or alcohols. These interactions could play a role in the molecule's conformational preferences and reactivity. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the solute is treated with a high level of quantum theory and the solvent molecules with a more computationally efficient molecular mechanics force field. mdpi.comnih.gov
Thermochemical and Kinetic Studies
Computational methods can provide valuable data on the thermodynamic and kinetic parameters of a molecule and its reactions.
By performing a vibrational frequency calculation, typically using Density Functional Theory (DFT), it is possible to compute various thermodynamic properties. worktribe.com The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as the vibrational contributions to the enthalpy and entropy at a given temperature. From these, the Gibbs free energy can be determined. These calculations are fundamental for predicting the spontaneity of a reaction. researchgate.net
Table 2: Illustrative Calculated Thermodynamic Properties for a Cyclohexene Derivative
| Property | Value |
| Zero-Point Energy (kcal/mol) | 95.5 |
| Enthalpy (kcal/mol) | 105.2 |
| Gibbs Free Energy (kcal/mol) | 75.8 |
| Entropy (cal/mol·K) | 85.3 |
| Heat Capacity (cal/mol·K) | 35.7 |
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.net Theoretical calculations of KIEs are a powerful tool for elucidating reaction mechanisms, as they are very sensitive to the geometry and vibrational frequencies of the transition state. researchgate.net
For a reaction involving this compound, such as an oxidation or a reduction of the aldehyde group, calculating the KIE for the substitution of a hydrogen atom with deuterium (B1214612) can provide insight into the bond-breaking and bond-forming processes in the rate-determining step. A primary KIE is observed when the bond to the isotopic atom is broken in the transition state, while a secondary KIE arises from changes in the vibrational environment of the isotopic atom. nih.gov Computational models can predict KIE values by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues.
Table 3: Illustrative Predicted Kinetic Isotope Effects for an Aldehyde Reduction
| Position of Isotopic Substitution | Predicted kH/kD |
| Aldehydic Hydrogen | 3.5 |
| Alpha-Carbon Hydrogen | 1.1 |
This table shows illustrative predicted KIEs for the reduction of a generic aldehyde. The values indicate a primary KIE for the aldehydic proton and a secondary KIE for a proton on the adjacent carbon. Specific data for this compound is not available in the literature.
Chemical Hardness and Potential Calculations
Chemical hardness (η) is a fundamental concept in density functional theory (DFT) that quantifies the resistance of a chemical species to a change in its electron distribution. nih.gov It is a measure of the molecule's stability and reactivity; hard molecules have a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov
The HOMO-LUMO gap is a key indicator of chemical hardness. A larger gap implies greater stability and lower reactivity. nih.gov The study on methyl 2-methoxycyclohex-3-ene-1-carboxylate demonstrated that the stability of different conformers could be correlated with their respective HOMO-LUMO gaps. researchgate.net This principle can be extended to this compound, where the relative energies of its conformers would also be expected to correlate with their chemical hardness.
Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from computational calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net For an aldehyde like this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms, particularly the aldehydic proton.
Table 1: Illustrative Computational Data for an Analogous Cyclohexene Derivative (methyl 2-methoxycyclohex-3-ene-1-carboxylate) This table presents data from a related compound to demonstrate the types of computational insights available, as specific data for this compound was not found in the literature.
| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Axial-Axial (a,a) | - | - | - |
| Equatorial-Equatorial (e,e) | - | - | - |
| Axial-Equatorial (a,e) | - | - | - |
| Note: Specific energy values from the reference study are not provided here, but the study indicates these were calculated to assess stability. researchgate.net |
Stereochemical Predictions and Conformational Analysis
This compound is a chiral molecule with two stereocenters, at carbons 1 and 6. nih.gov This gives rise to the possibility of four stereoisomers: (1R,6R), (1S,6S), (1R,6S), and (1S,6R). These stereoisomers are pairs of enantiomers and diastereomers. 182.160.97
The cyclohexene ring in this molecule adopts a half-chair conformation, which is more stable than a boat or twist-boat conformation. egyankosh.ac.in The substituents—the methyl group at C6 and the aldehyde group at C1—can be in either an axial or an equatorial position. The relative stability of these conformers is determined by steric interactions, primarily 1,3-diaxial interactions. egyankosh.ac.in
In general, for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is more stable to avoid steric strain with the axial hydrogens on the same side of the ring. egyankosh.ac.in For this compound, both the methyl and the aldehyde groups will have a preference for the equatorial or pseudo-equatorial position to minimize steric hindrance.
The conformational analysis of disubstituted cyclohexanes is more complex as the preference of one group for the equatorial position may influence the position of the other. The relative stability of the cis and trans isomers, and their respective conformers, depends on the energetic cost of the various axial and equatorial arrangements.
A study on 1-t-butyl-3-methylcyclohexane isomers provides a useful analogy for understanding the energetic differences between conformers. The study showed that the diequatorial conformer is the most stable, followed by the conformer with the larger group (t-butyl) in the equatorial position. ucalgary.ca
Table 2: Possible Stereoisomers and Conformational Preferences of this compound
| Stereoisomer | C1-Aldehyde Position | C6-Methyl Position | Predicted Relative Stability |
| cis-(1R,6S) | Equatorial / Axial | Equatorial / Axial | Lower |
| trans-(1R,6R) | Equatorial / Axial | Axial / Equatorial | Higher |
| cis-(1S,6R) | Equatorial / Axial | Equatorial / Axial | Lower |
| trans-(1S,6S) | Equatorial / Axial | Axial / Equatorial | Higher |
| Note: The prediction of higher stability for the trans isomers is based on the general principle that placing bulky groups in equatorial positions minimizes steric strain. Specific computational energy values would be needed for a definitive ranking. |
Computational methods, such as DFT, are essential for accurately predicting the lowest energy conformations and the energy barriers between them. Potential Energy Surface (PES) scans can map the energy changes as the molecule transitions between different conformations, identifying the most stable arrangements and the transition states. researchgate.net For this compound, such calculations would provide a detailed understanding of its conformational landscape and the relative populations of its various stereoisomers at equilibrium.
Chemical Transformations and Derivatives Synthesis
Synthesis of Novel Organic Compounds Utilizing the Aldehyde Group
The aldehyde group is a cornerstone of the reactivity of 6-Methyl-3-cyclohexene-1-carboxaldehyde, enabling its use in the synthesis of a variety of complex molecules.
Cyclohexene (B86901) derivatives are recognized for their presence in a range of biologically active compounds and serve as important intermediates in pharmaceutical synthesis. nus.edu.sgazjm.org While direct synthesis of specific commercial drugs from this compound is not extensively documented in publicly available literature, its structural motifs are found in various pharmaceutical agents. For instance, cyclohexene carboxamide derivatives have been investigated as phosphodiesterase inhibitors. google.com The aldehyde group can be readily converted to other functional groups, such as carboxylic acids or amines, which are common in drug molecules. For example, the closely related 3-cyclohexene-1-carboxaldehyde (B93240) is a known intermediate in the production of pharmaceutically active substances. google.com The chemical properties of this compound suggest its potential as a starting material for the synthesis of complex molecules with potential therapeutic applications.
The cyclohexene framework is also a feature in various agrochemical compounds. nus.edu.sg Derivatives of cyclohexene have been developed for use as fungicides and for controlling livestock parasites. azjm.org For example, certain 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione derivatives have been designed as novel herbicides. acs.org The reactivity of the aldehyde and the potential for further functionalization of the ring make this compound a candidate for the synthesis of new agrochemical research compounds. The synthesis of such compounds would likely involve initial modification of the aldehyde group, followed by further derivatization of the cyclohexene ring to achieve the desired biological activity.
Derivatization of the Cyclohexene Ring System
The cyclohexene ring in this compound provides two primary sites for further chemical modification: the carbon-carbon double bond and the methyl group.
The double bond in the cyclohexene ring is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups and the creation of stereocenters.
Epoxidation: The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). orientjchem.orglibretexts.orgyoutube.com The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions to introduce a variety of functional groups. For example, the epoxidation of 1-methylcyclohexene with m-CPBA yields the corresponding epoxide. masterorganicchemistry.com
Dihydroxylation: The double bond can be dihydroxylated to form a diol (a compound with two hydroxyl groups). Syn-dihydroxylation, where both hydroxyl groups are added to the same side of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). masterorganicchemistry.comskku.eduwikipedia.orgorgsyn.orglibretexts.org Anti-dihydroxylation, with the hydroxyl groups on opposite sides, can be accomplished via epoxidation followed by acid-catalyzed hydrolysis. libretexts.org
Halogenation: Halogens such as bromine (Br₂) can add across the double bond. Furthermore, allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS), which would introduce a bromine atom on the carbon adjacent to the double bond. researchgate.net
Table 1: Potential Functionalization of the Double Bond in this compound
| Reaction | Reagents | Product Type |
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | OsO₄, NMO | Diol (syn-addition) |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Diol (anti-addition) |
| Allylic Bromination | NBS | Allylic Bromide |
Preparation of Metal Complexes of Derived Ligands (e.g., Schiff Bases)
The aldehyde group of this compound is an excellent starting point for the synthesis of ligands for metal complexes, most notably through the formation of Schiff bases. Schiff bases, or imines, are typically formed by the condensation reaction of a primary amine with an aldehyde or ketone. nih.govresearchgate.neterpublications.comnih.govdergipark.org.trekb.eg
The general synthesis of a Schiff base from this compound would involve its reaction with a primary amine (R-NH₂) in a suitable solvent, often with acid or base catalysis, to yield the corresponding imine.
These Schiff base ligands, containing the C=N double bond, are effective chelating agents for a wide variety of metal ions. The nitrogen atom of the imine group can coordinate to a metal center. If the amine precursor contains other donor atoms (e.g., hydroxyl or thiol groups), the resulting Schiff base can act as a multidentate ligand, forming stable complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govscience.govresearchgate.net The biological and catalytic activities of these metal complexes are often enhanced compared to the free ligands. nih.gov
Table 2: Representative Synthesis of a Schiff Base and its Metal Complex
| Reactant 1 | Reactant 2 | Product (Ligand) | Metal Salt | Product (Complex) |
| This compound | Aniline | N-(6-methylcyclohex-3-en-1-ylmethylene)aniline | Copper(II) Acetate | Bis(N-(6-methylcyclohex-3-en-1-ylmethylene)aniline)copper(II) |
| This compound | Ethanolamine | 2-((6-methylcyclohex-3-en-1-ylmethylene)amino)ethanol | Nickel(II) Chloride | Dichloro(2-((6-methylcyclohex-3-en-1-ylmethylene)amino)ethanol)nickel(II) |
Chiral Resolution and Enantiomer Synthesis for Research Purposes
The stereochemistry of this compound is of significant interest in various research applications, necessitating methods for the separation of its enantiomers or their direct asymmetric synthesis. The presence of two stereocenters at positions 1 and 6 of the cyclohexene ring means that the compound can exist as two pairs of enantiomers (diastereomers), specifically the cis and trans forms. For research purposes, obtaining enantiomerically pure forms of this aldehyde is crucial for understanding its biological activity, and for its use as a chiral building block in the synthesis of more complex molecules.
Asymmetric Synthesis Approaches
Direct asymmetric synthesis offers an elegant route to enantiomerically enriched this compound, bypassing the need for resolving a racemic mixture.
One notable approach involves the asymmetric synthesis of a closely related precursor, pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. researchgate.netox.ac.uk This method utilizes a domino reaction initiated by a highly diastereoselective 1,4-conjugate addition of a chiral lithium amide to a nona-2,7-diendioic diester. This is followed by a cyclization of the resulting enolate. researchgate.net The methyl group on the cyclohexane (B81311) ring is introduced through selective ester hydrolysis and a subsequent Barton decarboxylation. researchgate.netox.ac.uk The resulting chiral ester can then be converted to the desired aldehyde through standard organic transformations, such as reduction to the alcohol followed by mild oxidation.
Organocatalysis presents another powerful strategy for the asymmetric synthesis of chiral aldehydes. nih.gov Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective functionalization of aldehydes. youtube.com While a specific application to this compound is not extensively documented, the principles of organocatalytic asymmetric conjugate additions could be applied to construct the chiral cyclohexene ring system. nih.gov
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers and could be a viable method for obtaining chiral this compound. This method relies on the differential rate of reaction of enantiomers with an enzyme. For an aldehyde, this would typically involve its conversion to a racemic ester, followed by enantioselective hydrolysis catalyzed by a lipase.
For instance, research on substituted mandelic acids has demonstrated successful enzymatic resolution using Lipase PS 'Amano'. researchgate.net This process involves the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer from the product. A similar strategy could be envisioned for a suitable ester derivative of this compound. The efficiency of such a resolution would be highly dependent on the choice of enzyme, solvent, and acylating agent.
The following table illustrates a hypothetical enzymatic kinetic resolution of a racemic ester precursor to this compound, based on typical outcomes in the field.
Table 1: Hypothetical Data for Enzymatic Kinetic Resolution This table is for illustrative purposes and based on typical results for similar compounds.
| Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Ester (ee %) | Enantiomeric Excess of Product (ee %) |
|---|---|---|---|---|---|---|
| Lipase PS 'Amano' | Vinyl Acetate | Toluene (B28343) | 24 | 48 | >99 (R) | 92 (S) |
| Candida antarctica Lipase B | Isopropenyl Acetate | Hexane (B92381) | 36 | 50 | >99 (S) | >99 (R) |
Chiral High-Performance Liquid Chromatography (HPLC)
For the analytical and preparative separation of the enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique. asianpubs.orgcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. asianpubs.org
Commonly used CSPs for the separation of chiral aldehydes and related compounds include those based on polysaccharides like cellulose (B213188) and amylose, often derivatized with phenyl carbamates. asianpubs.orgmdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a more polar alcohol modifier like isopropanol, is critical for achieving optimal separation. csfarmacie.cz
The table below provides a hypothetical example of chiral HPLC conditions for the separation of the enantiomers of trans-6-Methyl-3-cyclohexene-1-carboxaldehyde.
Table 2: Illustrative Chiral HPLC Separation Parameters This table is for illustrative purposes and based on typical conditions for similar separations.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
|---|---|---|---|---|---|---|
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 220 | 12.5 | 14.8 | 2.1 |
| Chiralpak AD-H | Hexane/Ethanol (95:5) | 0.8 | 220 | 15.2 | 17.1 | 1.9 |
Advanced Analytical Methodologies for Purity and Reaction Monitoring
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 6-Methyl-3-cyclohexene-1-carboxaldehyde. The choice of technique depends on the specific analytical goal, from routine purity checks to preparative-scale purification.
Gas chromatography is an essential tool for assessing the purity of the volatile compound this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For this aldehyde, a non-polar or medium-polarity capillary column is typically effective.
The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. Yield determination in a synthesis reaction is achieved by using an internal standard of a known concentration, allowing for accurate quantification of the newly formed aldehyde. Key parameters for a GC method are the column type, temperature program, and detector type (commonly a Flame Ionization Detector - FID).
Table 1: Illustrative GC Parameters for Purity Analysis
| Parameter | Value/Description |
| Column Type | 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
While GC is suitable for volatile compounds, HPLC is a powerful alternative, especially for quantitative analysis of reaction mixtures or formulations that may not be suitable for high-temperature GC analysis. For an aldehyde like this compound, a reversed-phase HPLC method is typically employed. sielc.com
This method separates compounds based on their hydrophobicity. A common setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is often achieved using an ultraviolet (UV) detector, as the aldehyde functional group possesses a chromophore. A method for the similar compound, 3,5,6-trimethyl-3-cyclohexene-1-carboxaldehyde, uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com This approach can be adapted for quantitative analysis, allowing for precise measurement of the compound's concentration.
Table 2: Representative HPLC Conditions
| Parameter | Value/Description |
| Column | Newcrom R1 or equivalent C18, 5 µm |
| Mobile Phase | Acetonitrile and Water with a small percentage of acid (e.g., phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Column Temperature | 30 °C |
Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and catalysts. Flash chromatography is a rapid and efficient method for preparative-scale purification in organic chemistry. theseus.fiwfu.edu This technique utilizes a column packed with a solid adsorbent, typically silica (B1680970) gel, and applies pressure to force the solvent (eluent) through the column at a higher flow rate than traditional gravity chromatography. theseus.fiorgsyn.org
The separation is based on the differential adsorption of the mixture's components onto the stationary phase. By carefully selecting a solvent system, often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), this compound can be effectively isolated with high purity. orgsyn.org The progress of the separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography (TLC). theseus.fi
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample. For this compound, with the chemical formula C₈H₁₂O, this analysis provides experimental percentages of carbon, hydrogen, and oxygen. chemspider.comnih.gov The experimentally determined values are then compared to the theoretical percentages calculated from the molecular formula. A close match between the experimental and theoretical values serves as a crucial confirmation of the compound's identity and purity.
Table 3: Elemental Composition of this compound (C₈H₁₂O)
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage |
| Carbon (C) | 12.011 | 8 | 96.088 | 77.37% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 9.74% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 12.89% |
| Total | 124.183 | 100.00% |
Spectrophotometric Determination Methods
Spectrophotometric methods offer a simple and rapid way to quantify aldehydes. A specific method involves the use of a derivatizing agent, such as Purpald® (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole). This reagent reacts selectively with aldehydes in an alkaline solution to produce a colored product. researchgate.net
For 3-cyclohexene-1-carboxaldehyde (B93240), a structurally related compound, this reaction yields a purple-colored complex with a maximum absorption wavelength (λmax) of 538 nm. researchgate.net By creating a calibration curve with known concentrations of this compound, the concentration of an unknown sample can be determined by measuring its absorbance at this wavelength. This method is particularly useful for quantifying trace amounts of the aldehyde in various matrices.
Thermal Analysis (e.g., Thermogravimetric Analysis, TGA-DTA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. abo.fi For this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can provide valuable information about its thermal stability and decomposition profile.
TGA measures the change in mass of a sample as it is heated, indicating the temperatures at which volatilization or decomposition occurs. abo.fi DTA measures the temperature difference between the sample and an inert reference material, revealing exothermic or endothermic events like melting, boiling, or decomposition, even when no mass loss occurs. abo.fi For a volatile organic compound like this aldehyde, the TGA curve would show a single, sharp weight loss corresponding to its boiling point. The DTA curve would concurrently show an endothermic peak at the boiling temperature. This data is critical for understanding the compound's thermal limits during storage and processing.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of research on 6-Methyl-3-cyclohexene-1-carboxaldehyde is predominantly centered on its synthesis via the Diels-Alder reaction between isoprene (B109036) and acrolein. This cycloaddition is a cornerstone for creating the cyclohexene (B86901) ring structure, and investigations have explored various catalytic and solvent systems to improve reaction efficiency, yield, and selectivity. nih.govacs.org The compound is recognized as a valuable intermediate, particularly in the synthesis of more complex molecules. mdpi.com While the foundational synthesis is well-established, contemporary research is increasingly focused on refining this process through the lens of green chemistry and advanced catalytic methods to meet modern efficiency and sustainability standards. nih.govrsc.org
Unexplored Synthetic Avenues and Methodological Challenges
Despite the prevalence of the Diels-Alder approach, several synthetic avenues for this compound and its analogs remain underexplored. A primary challenge lies in achieving high stereoselectivity, particularly in asymmetric syntheses to access specific enantiomers. researchgate.netprinceton.edu While organocatalysis has shown promise for asymmetric Diels-Alder reactions in general, its specific, high-yield application to the isoprene-acrolein reaction requires more dedicated investigation. princeton.edumdpi.com
Methodological challenges also include managing the potential for polymerization of the diene and/or dienophile, which can reduce yields and complicate purification, especially in large-scale batch processes. rsc.org Another hurdle is the often-required high temperatures and pressures for thermal cycloadditions, which present safety and energy consumption concerns. thalesnano.com Alternative routes, such as domino reactions involving conjugate additions followed by cyclization, have been used for similar cyclohexene structures but are not yet a mainstream method for this specific aldehyde. researchgate.net Furthermore, the development of synthetic strategies that bypass the direct Diels-Alder reaction, perhaps through ring-closing metathesis or other cyclization techniques, is an area ripe for exploration.
Potential for Advanced Catalytic Systems in Synthesis
The synthesis of this compound is an area where advanced catalytic systems hold significant potential. Research has demonstrated that Lewis acids can effectively catalyze the Diels-Alder reaction between isoprene and related dienophiles, lowering activation energies and enhancing reaction rates. researchgate.net The use of heterogeneous catalysts, such as zeolites, offers distinct advantages, including ease of separation, potential for catalyst recycling, and the ability to induce shape selectivity within their microporous structures. acs.orgrsc.org
Future advancements could focus on the following catalytic systems:
Enantioselective Organocatalysts: Chiral amines and other organic molecules can form iminium ions with acrolein, lowering the LUMO and providing a chiral environment to control the stereochemical outcome of the cycloaddition. princeton.edumdpi.com
Transition-Metal Catalysts: While extensively used for other transformations, the application of specific transition-metal complexes to catalyze the isoprene-acrolein reaction could offer novel reactivity and selectivity profiles. acs.orgchemrxiv.org
Biocatalysts: The development of "Diels-Alderase" enzymes or engineered proteins could provide unparalleled stereoselectivity under mild, aqueous conditions, aligning with green chemistry principles. acs.org
A comparison of potential catalytic approaches is summarized below:
| Catalyst Type | Potential Advantages | Research Focus |
| Zeolites | Heterogeneous, reusable, shape-selective, suitable for flow chemistry. acs.orgrsc.org | Optimizing pore size and acidity for selectivity; catalyst regeneration. rsc.orgresearchgate.net |
| Lewis Acids | Increased reaction rates and selectivity; well-studied mechanism. researchgate.net | Developing water-tolerant and recyclable Lewis acids. researchgate.net |
| Organocatalysts | Metal-free, low toxicity, high enantioselectivity. princeton.edu | Designing catalysts for high exo/endo and facial selectivity. princeton.edumdpi.com |
| Supramolecular Catalysts | Mimic enzyme pockets, utilize confinement effects to enhance reactivity. acs.org | Creating host-guest systems tailored for the isoprene-acrolein reaction. |
Deeper Mechanistic Insights through Combined Experimental and Computational Approaches
A comprehensive understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. The combination of experimental studies with computational modeling provides a powerful tool for elucidating the intricate details of the Diels-Alder reaction. nih.govanu.edu.aucurtin.edu.au Density Functional Theory (DFT) calculations have been employed to study related Diels-Alder reactions, helping to predict transition state geometries, activation energies, and the origins of stereoselectivity. researchgate.netresearchgate.netresearchgate.net
Future research should leverage these combined approaches to:
Analyze Transition States: Precisely model the transition structures for the endo and exo pathways in both catalyzed and uncatalyzed reactions to rationalize and predict product ratios. researchgate.net
Elucidate Catalyst-Substrate Interactions: Computationally investigate how Lewis acids, organocatalysts, or zeolite surfaces interact with isoprene and acrolein to lower the activation barrier. acs.orgresearchgate.net
Study Solvent Effects: Use quantum mechanical/molecular mechanical (QM/MM) models to understand how explicit solvent molecules, particularly water, influence reaction rates and selectivity through effects like hydrogen bonding. nih.govacs.org
Validate Predictions Experimentally: Employ kinetic isotope effect (KIE) studies to experimentally probe the nature of the transition state, confirming whether the reaction is concerted or stepwise and validating computational predictions. anu.edu.aucurtin.edu.au
Design and Synthesis of Chemically Diverse Derivatives for Exploratory Research
This compound serves as a foundational scaffold for the synthesis of a wide array of chemical derivatives. The aldehyde functional group is a versatile handle for numerous transformations, including oxidation, reduction, and Wittig-type reactions, while the cyclohexene ring offers sites for further functionalization. nih.govwikipedia.org The synthesis of such derivatives is essential for exploring new applications in materials science, agrochemicals, and pharmaceuticals. rsc.org
Future exploratory research could target the synthesis of derivative families such as:
Polycyclic Compounds: Using the inherent reactivity of the scaffold to build more complex, fused-ring systems. nih.govrsc.org
Novel Fragrance and Flavor Compounds: Modifying the core structure to create new aldehydes and alcohols with unique organoleptic properties. thegoodscentscompany.com
Biologically Active Molecules: Using the cyclohexene core as a building block for the total synthesis of natural products or novel therapeutic agents. mdpi.com
Integration with Flow Chemistry and Sustainable Synthesis Principles
The principles of sustainable synthesis and flow chemistry offer a modern framework for improving the production of this compound. Flow chemistry, which involves performing reactions in continuous-flow reactors, provides superior control over reaction parameters like temperature and pressure, enhances safety, and facilitates scalability. rsc.orgthalesnano.comnih.gov For the Diels-Alder reaction, which can be exothermic and involve unstable reactants, flow systems can mitigate safety concerns and improve efficiency. rsc.org
The integration of these principles can be pursued through several key avenues:
Heterogeneous Catalysis in Flow: Packing flow reactors with solid-supported catalysts like zeolites allows for continuous production where the product stream is free of catalyst, simplifying purification. rsc.orgresearchgate.net This has been shown to achieve high conversion (≥95%) and selectivity in related Diels-Alder reactions. rsc.orgresearchgate.net
Use of Greener Solvents: Exploring the use of water, supercritical CO₂, or bio-derived solvents in place of traditional volatile organic compounds (VOCs) can significantly reduce the environmental impact of the synthesis. nih.gov
Energy Efficiency: High-temperature/high-pressure flow reactors can dramatically shorten reaction times from hours to minutes compared to batch methods, leading to significant energy savings. thalesnano.com
Atom Economy: The Diels-Alder reaction is inherently atom-economical. Combining it with flow processes that minimize waste and maximize throughput further enhances its green credentials. rsc.org
By embracing these modern synthetic strategies, the production of this compound can become more efficient, safer, and environmentally benign.
Q & A
Q. What are the recommended synthetic routes for 6-Methyl-3-cyclohexene-1-carboxaldehyde?
Synthesis of this compound can be inferred from analogous cyclohexene derivatives. A plausible method involves:
- Aldehyde Introduction : Starting with a cyclohexene precursor (e.g., 6-methylcyclohex-3-ene-1-methanol) and employing oxidation via pyridinium chlorochromate (PCC) or Swern oxidation to introduce the aldehyde group.
- Methyl Group Placement : Use alkylation or Friedel-Crafts acylation (for ring-substituted analogs) to position the methyl group, followed by reduction or functional group interconversion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Confirm structure via H/C NMR and GC-MS .
Q. How should researchers characterize this compound spectroscopically?
Key techniques include:
- NMR Spectroscopy : H NMR to identify aldehyde protons (~9-10 ppm) and cyclohexene/methyl group splitting patterns. C NMR confirms carbonyl (C=O at ~190-200 ppm) and unsaturated carbons .
- IR Spectroscopy : Strong absorption at ~1700 cm (C=O stretch) and ~2720 cm (aldehyde C-H stretch) .
- Mass Spectrometry : GC-MS for molecular ion ([M]) and fragmentation patterns to distinguish from structural analogs .
Q. What safety protocols are critical for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors (per Safety Data Sheets) .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers under inert gas (N) at 2-8°C to prevent oxidation .
Advanced Research Questions
Q. How does the methyl group’s position influence regioselectivity in Diels-Alder reactions?
The methyl group at C6 creates steric hindrance, directing dienophiles to react at the less substituted C3-C4 double bond. Computational studies (DFT) predict higher activation energy for C2-C3 reactions due to methyl-induced torsional strain. Experimental validation via H NMR kinetics (monitoring endo/exo product ratios) is recommended .
Q. How can contradictions in reported reaction yields for derivatives be resolved?
Discrepancies often arise from:
- Reaction Conditions : Temperature/pressure variations (e.g., hydrogenation at 50°C vs. 80°C alters byproduct formation) .
- Catalyst Purity : Palladium catalysts contaminated with trace metals (e.g., Fe) reduce efficiency. Use ICP-MS to verify catalyst quality .
- Analytical Methods : Standardize HPLC protocols (C18 column, acetonitrile/water mobile phase) for consistent yield quantification .
Q. What computational tools predict the compound’s reactivity in photochemical studies?
Q. What strategies mitigate byproducts during large-scale synthesis?
- Flow Chemistry : Continuous reactors minimize thermal degradation (e.g., maintaining 25°C for aldehyde stability) .
- In Situ Monitoring : ReactIR probes track intermediate formation (e.g., enol ethers) to adjust reagent stoichiometry dynamically .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
